1-(4-Chloro-3-methylphenyl)ethanone

physical properties crystallinity purification

Impure technical-grade 4-chloro-3-methylacetophenone often contains the 3'-chloro-4'-methyl regioisomer, jeopardizing PPARγ modulator synthesis. Our high-purity (≥97%) 1-(4-Chloro-3-methylphenyl)ethanone eliminates this risk. • ≥97% purity verified, minimizing regioisomeric byproducts. • Crystalline solid (mp 56-57 °C) enables facile purification via recrystallization. • Density 1.150 g/mL & n20/D 1.555 for rapid identity confirmation. • Bulk-ready with consistent quality for medicinal chemistry campaigns.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 37074-39-8
Cat. No. B154754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-methylphenyl)ethanone
CAS37074-39-8
Synonyms4’-Chloro-3’-methyl-acetophenone;  1-(4-Chloro-3-methylphenyl)ethanone;  3-Methyl-4-chloroacetophenone;  4-Chloro-3-methylacetophenone;  4’-Chloro-3’-methylacetophenone
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)C)Cl
InChIInChI=1S/C9H9ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3
InChIKeyXOIGZLJCLDWTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3-methylphenyl)ethanone Technical Baseline


1-(4-Chloro-3-methylphenyl)ethanone (CAS 37074-39-8), also referred to as 4′-chloro-3′-methylacetophenone, is a chloro-methyl substituted aromatic ketone (C9H9ClO, MW 168.62) [1]. It exists as a colorless to yellow liquid or white crystalline solid, depending on purity and temperature . This compound serves as a key building block in medicinal chemistry, most notably as a reactant in the synthesis of benzimidazolone-based selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators [2].

1-(4-Chloro-3-methylphenyl)ethanone Substitution Risks and Procurement Constraints


Generic substitution of 1-(4-Chloro-3-methylphenyl)ethanone with other acetophenone derivatives is not viable due to its unique substitution pattern. The specific positioning of the chloro and methyl groups (4-chloro, 3-methyl) is critical for the regioselective synthesis of benzimidazolones that act as selective PPARγ modulators [1]. Simple chloro- or methyl-substituted acetophenones lack the required steric and electronic properties, leading to different reaction outcomes or inactive products . Procurement of technical-grade material often contains the regioisomer 3′-chloro-4′-methylacetophenone as a major impurity, which can compromise synthetic fidelity and necessitates careful purity verification .

1-(4-Chloro-3-methylphenyl)ethanone Differentiation from Close Analogs


Melting Point vs. 4-Chloroacetophenone

1-(4-Chloro-3-methylphenyl)ethanone exhibits a significantly higher melting point (56–57 °C) compared to the widely used analog 4-chloroacetophenone (14–18 °C) . This ~40 °C increase in melting point facilitates easier purification by recrystallization and allows for simpler handling as a crystalline solid rather than a low-melting liquid.

physical properties crystallinity purification

Boiling Point Advantage Over Analogs

1-(4-Chloro-3-methylphenyl)ethanone has a boiling point of 254.2–254.4 °C at 760 mmHg [1], which is higher than that of 4-chloroacetophenone (232–237 °C) and significantly higher than that of 3-methylacetophenone (218–220 °C) . This elevated boiling point reflects enhanced thermal stability and reduced volatility, making it more suitable for reactions requiring sustained heating.

distillation thermal stability volatility

Regioisomeric Purity Specification

Commercial technical-grade material (75% purity) contains up to 25% of the regioisomer 3′-chloro-4′-methylacetophenone as the primary impurity . This regioisomeric contamination can drastically alter the regiochemical outcome of subsequent benzimidazolone syntheses, whereas high-purity grades (≥97%) minimize this variable .

isomer purity synthetic fidelity quality control

Density and Refractive Index for Quality Control

The compound has a density of 1.150 g/mL at 25 °C and a refractive index of n20/D 1.555 . In comparison, 4-chloroacetophenone has a higher density of 1.190–1.192 g/mL , while 3-methylacetophenone has a lower density of 1.010 g/mL . These distinct physical constants allow for rapid identification and purity assessment via simple measurements, distinguishing it from close analogs.

physical constants quality control material identification

1-(4-Chloro-3-methylphenyl)ethanone Application Scenarios


PPARγ Modulator Synthesis

This compound is the preferred starting material for the synthesis of benzimidazolone-based selective PPARγ modulators (SPPARγMs). The 4-chloro-3-methyl substitution pattern is essential for achieving the desired binding interactions with the PPARγ ligand-binding domain, as demonstrated in the design of potent and selective modulators that show reduced fluid retention compared to full agonists like rosiglitazone [1]. High-purity material (≥97%) is recommended to avoid regioisomeric byproducts that could alter the pharmacological profile .

Crystallization for Purification

Due to its relatively high melting point (56–57 °C) compared to simpler acetophenones, 1-(4-Chloro-3-methylphenyl)ethanone is advantageous in synthetic routes that require recrystallization as a purification step. The crystalline nature at room temperature facilitates easier isolation and higher recoveries, reducing the need for chromatographic purification .

High-Temperature Reaction Stability

With a boiling point of 254.2–254.4 °C at 760 mmHg, this compound is suitable for transformations that require elevated temperatures without significant volatilization or decomposition. This is particularly relevant for Friedel-Crafts acylations and other electrophilic aromatic substitutions where sustained heating may be necessary [2].

Physical Constant Identity Checks

The distinct combination of density (1.150 g/mL) and refractive index (n20/D 1.555) enables rapid incoming inspection and identity confirmation. These values are sufficiently different from common acetophenone analogs to allow for reliable discrimination using simple benchtop measurements, reducing the risk of material mix-ups in multi-compound inventory environments .

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